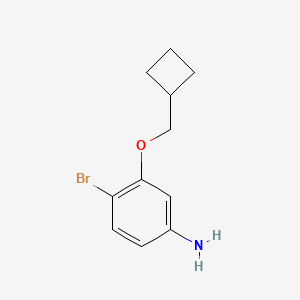

4-Bromo-3-(cyclobutylmethoxy)aniline

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The compound this compound would systematically be named according to International Union of Pure and Applied Chemistry nomenclature as 4-bromo-3-(cyclobutylmethoxy)benzenamine. The molecular formula can be determined as C₁₁H₁₄BrNO, with a calculated molecular weight of 256.14 grams per mole. This structure differs from the related compound 4-bromo-N-cyclobutyl-3-methoxyaniline, which has the cyclobutyl group attached to the nitrogen atom rather than as part of a methoxy substituent.

The structural framework consists of a benzene ring with three substituents: a bromine atom at the 4-position (para to the amino group), a cyclobutylmethoxy group at the 3-position (meta to the amino group), and an amino group at the 1-position. The cyclobutylmethoxy substituent represents a unique structural feature that would likely influence both the physical and chemical properties of the molecule compared to simpler methoxy-substituted anilines.

Comparative analysis with related compounds in the search results shows that 4-Bromo-3-methylaniline has a molecular formula of C₇H₈BrN and molecular weight of 186.05, while 4-bromo-N-cyclobutyl-3-methoxyaniline has a molecular formula of C₁₁H₁₄BrNO and molecular weight of 256.14 grams per mole. The target compound would have identical molecular formula and weight to this latter compound but with different substitution patterns.

Crystallographic Data and Three-Dimensional Conformational Studies

Specific crystallographic data for this compound is not available in the current literature search results. However, analysis of related brominated anilines provides insight into expected structural characteristics. The related compound 4-Bromo-3-methylaniline has been characterized with a melting point of 27-30 degrees Celsius, suggesting that the target compound might exhibit different thermal properties due to the presence of the bulkier cyclobutylmethoxy substituent.

The three-dimensional conformation of the molecule would be influenced by the cyclobutyl ring, which typically adopts a puckered conformation to minimize ring strain. The methoxy linker would provide rotational flexibility, allowing the cyclobutyl group to adopt various orientations relative to the aromatic ring. The bromine substituent, being a large halogen atom, would contribute significant steric bulk and influence the overall molecular geometry.

Conformational analysis would need to consider the potential for intramolecular interactions between the electron-rich methoxy oxygen and the aromatic system, as well as possible steric interactions between the cyclobutyl group and adjacent substituents on the benzene ring. The amino group could participate in hydrogen bonding interactions, which would be important for crystal packing arrangements.

Spectroscopic Profiling (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

While specific spectroscopic data for this compound is not available in the search results, the expected spectroscopic characteristics can be inferred from similar compounds. The proton Nuclear Magnetic Resonance spectrum would be expected to show characteristic patterns for the aromatic protons, with the presence of the bromine atom causing predictable chemical shift patterns due to its electron-withdrawing nature.

The cyclobutyl group would contribute multiple signals in the aliphatic region, typically appearing as complex multipets due to the ring system's conformational dynamics. The methoxy linker would appear as a singlet, likely in the range of 3.5-4.0 parts per million, characteristic of methylene groups adjacent to oxygen atoms. The amino group protons would appear as a broad signal, potentially subject to exchange phenomena.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide information about the carbon framework, with the aromatic carbons appearing in the typical aromatic region (100-160 parts per million). The cyclobutyl carbons would appear in the aliphatic region, with the methoxy carbon appearing slightly downfield due to its attachment to oxygen.

Infrared spectroscopy would be expected to show characteristic amino group stretching vibrations around 3300-3500 reciprocal centimeters, aromatic carbon-carbon stretching around 1600 reciprocal centimeters, and carbon-oxygen stretching from the methoxy group around 1200-1300 reciprocal centimeters. The presence of the bromine atom would influence the fingerprint region of the spectrum.

Thermochemical Properties: Melting Point, Boiling Point, and Solubility Parameters

Specific thermochemical data for this compound is not available in the current search results. However, comparison with related compounds provides some guidance for expected properties. The related compound 3-Bromo-4-methylaniline has a melting point of 27-30 degrees Celsius and a boiling point of 258.3 degrees Celsius at 760 millimeters of mercury.

The presence of the cyclobutylmethoxy substituent would be expected to increase both the melting and boiling points compared to simpler substituted anilines due to increased molecular weight and potential for intermolecular interactions. The methoxy group would contribute to dipole-dipole interactions, while the cyclobutyl group would increase van der Waals interactions.

Solubility parameters would be influenced by the polar amino and methoxy groups, which would enhance solubility in polar solvents, while the cyclobutyl group and bromine atom would contribute hydrophobic character. The compound would likely show limited water solubility but enhanced solubility in organic solvents such as alcohols, ethers, and aromatic hydrocarbons.

The compound would be expected to have a density greater than 1.0 grams per cubic centimeter due to the presence of the bromine atom, similar to other brominated anilines such as 3-Bromo-4-methylaniline, which has a density of 1.5 grams per cubic centimeter.

Properties

IUPAC Name |

4-bromo-3-(cyclobutylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-10-5-4-9(13)6-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWHGDBNEIKLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=CC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step sequence:

- Starting Material : An appropriate aniline derivative, often 3-hydroxyaniline or 3-(hydroxy)aniline precursor.

- Etherification : Introduction of the cyclobutylmethoxy group via O-alkylation using cyclobutylmethanol under Mitsunobu or Williamson ether synthesis conditions.

- Selective Bromination : Para-selective bromination of the aniline ring to introduce the bromine atom at the 4-position.

This approach is supported by the literature indicating that the bromination step is typically performed after etherification to avoid interference with the amino group and to ensure regioselectivity.

Detailed Bromination Methodology

Brominating Agents and Conditions

- Brominating agents : Molecular bromine (Br2), copper(II) bromide (CuBr2), or bromine generated in situ from copper bromide and hydrogen peroxide.

- Solvents : Pyridine or pyridine-rich mixtures (≥55% by weight) are preferred for their ability to moderate reaction rates and improve selectivity.

- Temperature : Controlled addition at low temperatures (0–25°C) followed by stirring at ambient temperature to complete the reaction.

Example Procedure

- 5 g of the aniline derivative is dissolved in 50 g pyridine.

- Bromine solution in pyridine is added dropwise at 0°C over several hours.

- The mixture is stirred at 25°C for 12 hours.

- Work-up involves aqueous extraction, organic solvent washing (e.g., methyl tert-butyl ether), drying, and concentration.

- Yield: Approximately 80% with high regioselectivity for the 4-bromo product.

Etherification Procedure

- Etherification is typically conducted via Mitsunobu reaction or Williamson ether synthesis:

- Reaction of the phenolic hydroxyl group with cyclobutylmethanol under Mitsunobu conditions (using reagents like triphenylphosphine and diethyl azodicarboxylate).

- Alternatively, alkoxide formation followed by alkylation with cyclobutylmethyl halide.

- The reaction conditions are optimized to avoid side reactions and preserve the aniline functionality.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Etherification | Cyclobutylmethanol, Mitsunobu reagents | THF, DCM | 0–25 | 75–85 | Selective O-alkylation, preserves amino group |

| Bromination | Br2 or CuBr2 + H2O2 | Pyridine (≥55%) | 0–25 | ~80 | Regioselective para-bromination |

| Work-up | Aqueous extraction, organic solvent wash | MTBE, water | Ambient | - | Purification by extraction and drying |

Research Findings and Optimization Insights

- Use of pyridine as solvent is critical for high regioselectivity and yield in bromination, as it acts both as a base and solvent, moderating bromine reactivity.

- The copper bromide-mediated bromination in tetrahydrofuran (THF) offers an environmentally friendlier alternative with high selectivity and potential for catalyst recycling.

- Etherification under Mitsunobu conditions with cyclobutylmethanol is efficient, providing good yields and minimal side products.

- Industrial-scale synthesis benefits from the use of copper bromide as both oxidant and bromine source , enabling shorter synthesis steps and environmentally friendly processes.

- Purity analysis shows minor formation of dibromo or ortho-bromo side products can occur but is minimized under optimized conditions.

Summary of Key Preparation Method

| Preparation Stage | Description |

|---|---|

| Starting Material | 3-Hydroxyaniline or 3-(hydroxy)aniline derivative |

| Etherification | O-Alkylation with cyclobutylmethanol using Mitsunobu reaction in THF or DCM |

| Bromination | Para-selective bromination using Br2 or CuBr2/H2O2 in pyridine solvent at 0–25°C |

| Work-up and Purify | Extraction with MTBE, washing, drying over sodium sulfate, concentration, and chromatographic purification |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(cyclobutylmethoxy)aniline undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The bromine atom and the aniline group can participate in EAS reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The cyclobutylmethoxy group can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to the corresponding amine.

Common Reagents and Conditions

Bromination: Bromine or NBS in the presence of a catalyst such as iron(III) bromide.

Nucleophilic Substitution: Cyclobutylmethanol with bases like sodium hydride or potassium carbonate.

Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.

Reduction: Hydrogen gas with a palladium catalyst for reduction reactions.

Major Products Formed

Nitration: 4-Bromo-3-(cyclobutylmethoxy)-2-nitroaniline.

Sulfonation: 4-Bromo-3-(cyclobutylmethoxy)-2-sulfonylaniline.

Halogenation: 4-Bromo-3-(cyclobutylmethoxy)-2-chloroaniline.

Scientific Research Applications

Organic Synthesis

4-Bromo-3-(cyclobutylmethoxy)aniline serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals and agrochemicals.

- Intermediate for Drug Development : The compound is utilized in synthesizing derivatives that exhibit biological activity. For example, it can be transformed into various aniline derivatives that have shown promise in pharmacological studies, particularly as anti-cancer agents and anti-inflammatory drugs .

- Synthesis of Isoxazoline Derivatives : Research indicates that 4-bromoaniline derivatives, including this compound, are precursors for isoxazoline compounds. These compounds have applications as herbicides and fungicides, showcasing the compound's utility in agricultural chemistry .

Crop Protection

The compound's derivatives are being explored for their potential applications in crop protection. Specifically, they can be used to synthesize herbicidally active compounds:

- Herbicidal Activity : Studies have demonstrated that certain derivatives synthesized from this compound exhibit significant herbicidal properties. This makes them valuable for developing new herbicides that are effective against a range of weeds while minimizing environmental impact .

Material Science

In material science, this compound can be incorporated into polymer matrices or used to synthesize new materials with specific properties:

- Polymer Synthesis : The compound can act as a monomer or co-monomer in the production of polymers with enhanced thermal and mechanical properties. Research into polymer composites has highlighted the potential for incorporating such compounds to improve material performance .

Table 1: Summary of Applications

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Organic Synthesis | Intermediate for drug development | |

| Crop Protection | Synthesis of herbicidally active compounds | |

| Material Science | Monomer for polymer synthesis |

Case Study 1: Synthesis of Isoxazoline Derivatives

A study demonstrated that this compound could be effectively transformed into isoxazoline derivatives. These derivatives exhibited potent herbicidal activity against specific weed species, indicating the compound's potential role in developing new agricultural products .

Case Study 2: Drug Development

Research involving the modification of this compound led to the discovery of several aniline derivatives with anti-cancer properties. These findings highlight the compound's significance in medicinal chemistry and its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Bromo-3-(cyclobutylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and the aniline group can participate in electrophilic and nucleophilic interactions, respectively, affecting various biological processes . The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

4-Bromo-3-(trifluoromethyl)aniline (CAS 393-36-2)

- Substituent : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, reducing electron density at the aromatic ring and amine group. This increases electrophilic substitution resistance but enhances stability toward oxidation.

- Physical Properties : Melting point = 47–49°C; Boiling point = 81–84°C at 0.5 mmHg; Molecular weight = 240.02 g/mol .

- Applications : Key precursor for AUY954 (a sphingosine-1-phosphate receptor agonist) and halogenated benzene derivatives .

4-Bromo-3-methoxyaniline (CAS 19056-40-7)

- Substituent : Methoxy (-OCH₃) is moderately electron-donating, enhancing ring reactivity for nucleophilic substitution.

- Physical Properties : Melting point = 96–100°C; Molecular weight = 202.05 g/mol .

- Applications : Intermediate in dye and polymer synthesis.

4-Bromo-3-(cyclopropylmethoxy)aniline

- Substituent : Cyclopropylmethoxy provides smaller steric bulk compared to cyclobutylmethoxy but retains similar electronic effects.

- Synthetic Utility : Used in protecting group strategies for aldehyde synthesis .

4-Bromo-3-(pentafluorosulfanyl)aniline

- Substituent : The -SF₅ group is highly electron-withdrawing and lipophilic, influencing binding affinity in bioactive molecules (e.g., selective androgen receptor modulators) .

Biological Activity

4-Bromo-3-(cyclobutylmethoxy)aniline is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14BrNO

- Molecular Weight : 272.15 g/mol

The compound features a bromine atom, a methoxy group attached to a cyclobutyl ring, and an aniline moiety, which contribute to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activities, influence receptor signaling pathways, or affect cellular processes through the following mechanisms:

- Receptor Binding : It may bind to specific receptors, altering their activity and leading to downstream effects.

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could be relevant for reducing oxidative stress in cells.

Biological Activity Data

A summary of biological activities observed in studies involving this compound is presented in Table 1.

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Anticancer Applications :

- A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

-

Antimicrobial Activity :

- Research indicated that this compound showed substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound disrupted bacterial cell membrane integrity, leading to cell lysis.

-

Anti-inflammatory Effects :

- In vitro experiments revealed that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting potential use in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the cyclobutyl group or variations in the bromine position could enhance its potency and selectivity for specific targets.

Table 2 summarizes SAR findings from related compounds:

| Compound Modification | Biological Activity Change | Comments |

|---|---|---|

| Increased lipophilicity | Enhanced membrane permeability | Improved absorption |

| Altered halogen position | Variability in receptor affinity | Target-specific effects |

| Substituted methoxy group | Changes in antioxidant capacity | Potential for dual action |

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-3-(cyclobutylmethoxy)aniline, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of aniline derivatives. A common approach is:

- Step 1 : Bromination of a precursor (e.g., 3-(cyclobutylmethoxy)aniline) using brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in solvents such as DMAc (N,N-dimethylacetamide) to achieve regioselective bromination at the para position .

- Step 2 : Protecting the amine group (e.g., acetylation) to prevent side reactions during cyclobutylmethoxy introduction.

- Step 3 : Deprotection under acidic or basic conditions to regenerate the aniline moiety.

Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, iron/ammonium chloride systems can enhance reduction efficiency in intermediates (e.g., nitro to amine) with yields >90% .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : HPLC or GC with >95.0% purity thresholds (as per industrial standards) .

- Spectroscopy :

- NMR : Confirm substitution patterns (e.g., cyclobutylmethoxy at C3, bromo at C4) via H and C chemical shifts.

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ = 285.1 Da).

- Crystallography : Use SHELX programs for single-crystal X-ray diffraction to resolve ambiguities in regiochemistry .

Q. What safety protocols are critical when handling this compound?

- Toxicity : Classified as acutely toxic (e.g., LD50 data for similar bromoanilines indicates oral toxicity in rodents) .

- Handling : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Store in inert atmospheres (argon/nitrogen) to prevent degradation.

- Waste disposal : Follow halogenated waste guidelines due to bromine content .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Regioselectivity is influenced by:

- Directing groups : The cyclobutylmethoxy group at C3 acts as a meta-director, favoring bromination at C4. Computational modeling (DFT) can predict electronic effects of substituents.

- Solvent effects : Polar aprotic solvents (e.g., DMAc) enhance electrophilic substitution kinetics .

- Catalysts : Lewis acids like FeCl3 can modulate reactivity. Experimental validation via competitive reactions with isomers (e.g., 2-bromo vs. 4-bromo derivatives) is critical .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points)?

- Reproducibility : Variations in purity (e.g., 95% vs. 97% in commercial samples) impact melting ranges .

- Characterization methods : Use differential scanning calorimetry (DSC) for precise melting points. Cross-validate with literature from authoritative sources (e.g., Sigma-Aldrich reports 47–49°C for analogous bromoanilines) .

Q. How is this compound utilized in drug discovery pipelines?

- Pharmacophore development : The bromine atom and cyclobutylmethoxy group enhance lipophilicity and target binding. For example, trifluoromethyl analogs are used in sphingosine-1-phosphate receptor agonists (e.g., AUY954) .

- SAR studies : Modify the cyclobutyl group to study steric effects on receptor affinity. Synthesize derivatives via nucleophilic displacement (e.g., replacing bromide with cyanide using CuCN) .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.